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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitrophenol

Cat. No.: B1293650

In the vast landscape of substituted phenols, 2,6-dimethyl-3-nitrophenol emerges as a
compound of significant academic interest, primarily due to its unique substitution pattern which
offers a compelling case study in steric and electronic effects. Unlike its more extensively
documented isomer, 2,6-dimethyl-4-nitrophenol, the 3-nitro variant is not widely characterized
in peer-reviewed literature. This guide, therefore, adopts a first-principles approach. It builds a
comprehensive profile of 2,6-dimethyl-3-nitrophenol by integrating foundational principles of
physical organic chemistry with comparative analysis of its structural analogs. For researchers
and drug development professionals, this document serves not just as a repository of known
data, but as a predictive framework for understanding and utilizing this molecule in novel
applications.

Core Physicochemical and Structural Analysis

2,6-Dimethyl-3-nitrophenol is an aromatic organic compound featuring a phenol backbone
substituted with two methyl groups and a nitro group. The precise placement of these functional
groups dictates its chemical personality.

Molecular Identity and Predicted Properties

A definitive CAS Number has been identified as 6994-63-4[1]. The fundamental properties are
summarized below. It is critical to note that while some data is established, other values are
predicted based on chemical principles and data from analogous compounds.
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Property Value / Predicted Value Source | Basis
IUPAC Name 2,6-Dimethyl-3-nitrophenol --
CAS Number 6994-63-4 [1]
Molecular Formula CsHoNOs3 [2]
Molecular Weight 167.16 g/mol [2]
Yellowish crystalline solid )
Appearance ) Based on nitrophenol analogs
(Predicted)
Melting Point Not experimentally determined. --
Boiling Point Not experimentally determined. --
Predicted to be sparingly
- soluble in water, soluble in
Solubility ) Structural analogy
polar organic solvents (e.g.,
ethanol, acetone, DMSO).
o ) See Section 1.3 for detailed
pKa (Acidity) Predicted to be ~8.0 - 8.5

analysis

Structural Representation

The spatial arrangement of the functional groups is central to the molecule's properties.

Figure 1: Structure of 2,6-Dimethyl-3-nitrophenol.

The Causality of Acidity: An Analysis of Electronic and

Steric Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.

Electron-withdrawing groups (EWGSs) stabilize the phenoxide ion, increasing acidity (lowering

pKa), while electron-donating groups (EDGSs) destabilize it, decreasing acidity (raising pKa).

e The Nitro Group (-NO2): In the meta position (C3), the powerful resonance (-M effect)

withdrawal of the nitro group is inoperative. Its acid-strengthening effect arises almost
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exclusively from its strong inductive effect (-1 effect), pulling electron density through the
sigma bonds.

e The Methyl Groups (-CHs): The two methyl groups at the C2 and C6 positions are weak
EDGs, acting through both inductive (+1 effect) and hyperconjugation effects. Both effects
increase electron density in the ring, which tends to destabilize the phenoxide and decrease
acidity.

Comparative Analysis:

e vs. Phenol (pKa = 10.0): The strong -1 effect of the nitro group outweighs the + effects of the
two methyl groups. Therefore, 2,6-dimethyl-3-nitrophenol is predicted to be significantly
more acidic than phenol.

 vs. 3-Nitrophenol (pKa = 8.4): The presence of two electron-donating methyl groups in the
target molecule will counteract the acid-strengthening effect of the nitro group. Consequently,
2,6-dimethyl-3-nitrophenol will be less acidic (have a higher pKa) than 3-nitrophenol.

e vs. 2,6-Dimethyl-4-nitrophenol (pKa = 7.15): This comparison is most illustrative. In the 4-
nitro isomer, the nitro group is para to the hydroxyl group, allowing it to exert both a strong -I
and a very strong -M (resonance) effect, which greatly stabilizes the phenoxide.[3][4] The
methyl groups at C2 and C6 do not sterically hinder this resonance. In our target molecule,
the 3-nitro isomer, the lack of a resonance effect means it will be substantially less acidic
than its 4-nitro counterpart.[5]

Predicted pKa: Based on this analysis, a pKa value in the range of 8.0 - 8.5 is a reasonable
prediction.

Predicted Spectroscopic Sighatures

While experimental spectra are not readily available, the structure allows for confident
prediction of its key spectroscopic features, which are invaluable for identification and quality
control.
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Technique

Predicted Features

1H NMR

- -OH Proton: A broad singlet, chemical shift
variable (typically ~5-10 ppm). - Aromatic
Protons: Two doublets in the aromatic region
(~7-8 ppm), corresponding to the protons at C4
and C5. They will exhibit a small meta-coupling
(J = 2-3 HZz). - Methyl Protons: Two distinct
singlets in the aliphatic region (~2.2-2.5 ppm),
each integrating to 3H. The two methyl groups
are in different chemical environments and are

not equivalent.

13C NMR

- Aromatic Carbons: Six distinct signals. The
carbon bearing the -OH group (C1) will be
downfield (~150-160 ppm). The carbon bearing
the -NO:z group (C3) will also be significantly
deshielded. The carbons attached to the methyl
groups (C2, C6) and the remaining aromatic
carbons (C4, C5) will appear at characteristic
shifts. - Methyl Carbons: Two signals in the

upfield region (~15-20 ppm).

IR Spectroscopy

- O-H Stretch: A broad absorption band around
3200-3500 cm™1. - Aromatic C-H Stretch: Peaks
just above 3000 cm~1. - N-O Asymmetric
Stretch: A strong, sharp peak around 1520-1560
cm~1, - N-O Symmetric Stretch: A strong, sharp
peak around 1340-1380 cm~1. - C-N Stretch:
Weaker absorption around 800-900 cm™1,

Mass Spectrometry (EI)

- Molecular lon (M*): A peak at m/z = 167. - Key
Fragments: Expect loss of -NOz (m/z = 121),
loss of -OH (m/z = 150), and other characteristic

fragmentation patterns of substituted phenols.

Synthesis and Reactivity Profile
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The synthesis and subsequent reactions of 2,6-dimethyl-3-nitrophenol are governed by the
directing effects of its substituents.

Proposed Synthesis Workflow

Two primary synthetic routes are plausible. The choice depends on the availability of starting
materials and the desired control over isomer formation.

Route A: Direct Nitration of 2,6-Dimethylphenol

This is the most direct approach but may suffer from poor regioselectivity. The hydroxyl group is
a strong ortho, para-director, while the methyl groups are weaker ortho, para-directors. The
primary product of nitration is therefore expected to be 2,6-dimethyl-4-nitrophenol.[6] Formation
of the 3-nitro isomer would be a minor product, requiring challenging chromatographic
separation.

Route B: Diazotization-Hydrolysis of 2,6-Dimethyl-3-nitroaniline (Recommended)

This multi-step route offers superior regiochemical control and is the more logical choice for

unambiguous synthesis. The general principle involves converting a primary aromatic amine
into a diazonium salt, which is then displaced by a hydroxyl group upon heating in aqueous

acid.[7][8]

(:i/gmg’:;i) }—>’ 2,6-Dimethyl-3-nitrophenol

2,6-Dimethyl-3-nitroaniline Step 1

Diazotization 2,6-Dimethyl-3-nitrophenyldiazonium Salt| Step 2
(NaNO2, ag. H2S04, 0-5°C) (Intermediate)

Click to download full resolution via product page
Figure 2: Proposed synthesis via diazotization-hydrolysis.
Experimental Protocol (Route B - Predictive)
o Diazotization:

o Suspend 2,6-dimethyl-3-nitroaniline (1.0 eq) in an aqueous solution of sulfuric acid (~20-
30%) in a flask equipped with a stirrer and thermometer.
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o Cool the suspension to 0-5°C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring
the temperature does not exceed 5°C.[8]

o Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to
ensure full formation of the diazonium salt.

e Hydrolysis:

o In a separate, larger flask equipped for distillation or with a reflux condenser, bring a
volume of dilute aqueous sulfuric acid to a boil.

o Slowly and carefully add the cold diazonium salt solution to the boiling acid.[9] The
diazonium group will be displaced by -OH, with the evolution of nitrogen gas.

o After the addition is complete, continue to boil for 15-20 minutes to ensure the reaction
goes to completion.

o Work-up and Purification:

o Cool the reaction mixture. The product may precipitate or can be extracted with an organic
solvent like diethyl ether or ethyl acetate.

o Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
o Remove the solvent under reduced pressure.

o Purify the crude product by silica gel column chromatography or recrystallization to yield
pure 2,6-dimethyl-3-nitrophenol.

Predicted Chemical Reactivity

o Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine
(2,6-dimethyl-3-aminophenol) using standard reducing agents like Sn/HCI, H2/Pd-C, or
sodium dithionite. This resulting aminophenol is a versatile synthetic intermediate.
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Reactions of the Phenolic Group: The hydroxyl group can undergo O-alkylation (Williamson
ether synthesis) with alkyl halides under basic conditions, or O-acylation with acid chlorides
or anhydrides to form esters.

Further Electrophilic Aromatic Substitution: The ring is highly activated by the -OH group and
moderately activated by the two -CHs groups, but deactivated by the -NOz group. The

powerful ortho, para-directing hydroxyl group will dominate. The position para to the hydroxyl
(C4) is the most likely site for further substitution (e.g., halogenation, sulfonation), as the two

ortho positions (C2, C6) are already blocked.

Relevance in Research and Drug Development

While specific applications for 2,6-dimethyl-3-nitrophenol are not documented, its structural
motifs are highly relevant in medicinal chemistry.

« Synthetic Building Block: Nitroaromatic compounds are crucial precursors for the synthesis
of anilines, which are foundational in many pharmaceutical agents. The unique 2,3,6-
substitution pattern provides a scaffold that is not readily accessible, allowing for the
exploration of novel chemical space.

o Fragment-Based Drug Design: As a substituted phenol, it could serve as a fragment for
screening against biological targets. The hydroxyl group is an excellent hydrogen bond donor
and acceptor, while the aromatic ring can engage in 1t-stacking interactions.

o Physicochemical Probes: In fundamental research, comparing the biological or chemical
activity of this isomer against the 4-nitro isomer could provide precise insights into the
importance of resonance versus inductive effects for a particular molecular interaction.

Safety and Handling

No specific safety data sheet (SDS) is available for 2,6-dimethyl-3-nitrophenol. The following
guidance is based on the known hazards of analogous compounds like 3-nitrophenol and 2,6-
dimethylphenol.
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Hazard Category Precautionary Measures and Response

Harmful if swallowed or in contact with skin. Do
not eat, drink, or smoke when using. Wash skin
o thoroughly after handling. Wear protective
Toxicity .
gloves and clothing. Response: If swallowed,
call a poison center or doctor. If on skin, wash

with plenty of water.

Causes skin irritation and serious eye damage.
Wear protective gloves and eye/face protection.
o Response: If in eyes, rinse cautiously with water
[rritation ] _
for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.

Immediately call a doctor.

] Use only in a well-ventilated area, preferably in
Handling ) ] )
a chemical fume hood. Avoid creating dust.

Store in a tightly closed container in a cool, dry,
Storage ]
and well-ventilated place. Store locked up.

Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local,

regional, and national regulations.

Conclusion

2,6-Dimethyl-3-nitrophenol represents an intriguing target for chemical exploration. While
experimental data remains scarce, a robust understanding of its properties can be achieved
through the application of core chemical principles and comparative analysis with its isomers.
Its predicted physicochemical properties—particularly its moderate acidity and distinct
spectroscopic signature—make it an identifiable and potentially useful molecule. The proposed
synthesis via a diazotization-hydrolysis pathway offers a reliable method for its preparation,
opening the door for its use as a specialized building block in drug discovery and materials
science. This guide serves as a foundational document to stimulate and support such future
investigations.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1293650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

National Institute of Standards and Technology. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. In NIST
Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol. Retrieved from [Link]

Answer and Explanation. (n.d.). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have
pK_a=7.15, but.... Retrieved from [Link]

Filo. (2023, November 4). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5
7.15, but 3,.... Retrieved from [Link]

Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic
than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol,
which is the weaker acid? Why?. Retrieved from [Link]

Stack Exchange. (2023, May 15). Does nitration of phenol with nitric acid yields 2,6-
dinitrophenol?. Retrieved from [Link]

Wikipedia. (n.d.). 2,6-Dimethyl-4-nitrophenol. Retrieved from [Link]

PrepChem.com. (n.d.). Preparation of 2-methyl-3-nitrophenol. Retrieved from [Link]

PubChem. (n.d.). 2,3-Dimethyl-6-nitrophenol. Retrieved from [Link]

Google Patents. (n.d.). EP0918220A1 - Diazonium ion assay reagents and methods for their
use.
Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.

Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from [Link]

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from
[Link]

Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C2423714
https://spectrabase.com/compound/LC6O8kGeWhm
https://www.bartleby.com/questions-and-answers/p-nitrophenol-and-26-dimethyl-4-nitrophenol-both-have-pka-7.15-but-35-dimethyl-4-nitrophenol-has-pka/101a05c3-1f1e-4b44-8d9e-149b56f8f1c8
https://www.filo.com/question/p-nitrophenol-and-2-6-dimethyl-4-nitrophenol-both-have-pka-5-7-15-but-3-5-dimethyl-4-nitrophenol-has-pka-5-8-25-why-is-3-5-dimethyl-4-nitrophenol-so-much-less-acidic-iit-jee-2004-chemistry-jee-mains-question_5f9d3b0d5e1a4b2d9e6e8a8d
https://chemistry.stackexchange.com/questions/28815/why-should-2-6-dimethyl-4-nitrophenol-be-more-acidic-than-3-5-dimethyl-4-nitro
https://www.quora.com/Between-3-5-dimethyl-4-nitrophenol-and-2-6-dimethyl-4-nitrophenol-which-is-the-weaker-acid-Why
https://chemistry.stackexchange.com/questions/176378/does-nitration-of-phenol-with-nitric-acid-yields-2-6-dinitrophenol
https://de.wikipedia.org/wiki/2,6-Dimethyl-4-nitrophenol
https://www.prepchem.com/synthesis-of-2-methyl-3-nitrophenol/
https://pubchem.ncbi.nlm.nih.gov/compound/13331243
https://en.wikipedia.org/wiki/2,6-Xylenol
https://byjus.com/ncert-solutions-class-12-chemistry/chapter-13-amines/
http://www.orgsyn.org/demo.aspx?prep=CV1P0394
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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